molecular formula C49H77ClN2O6 B1147975 DiOC16(3) CAS No. 161433-32-1

DiOC16(3)

Cat. No.: B1147975
CAS No.: 161433-32-1
M. Wt: 825.61
InChI Key:
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Description

3,3’-Dihexadecyloxacarbocyanine, commonly known as DiOC16(3), is a green fluorescent lipophilic cyanine dye. It is characterized by two C16 hydrocarbon chains, making it highly lipophilic. This compound is primarily used to stain cytoplasmic membranes and is known for its ability to detect cell membrane potential changes with high sensitivity .

Scientific Research Applications

3,3’-Dihexadecyloxacarbocyanine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study membrane dynamics and fluidity.

    Biology: Employed in cell biology to stain and visualize cell membranes.

    Medicine: Utilized in medical research to investigate cell membrane potential changes and to track cellular processes.

    Industry: Applied in the development of diagnostic tools and imaging agents .

Mechanism of Action

DiOC16(3) is used primarily for optical recordings of membrane voltage and studies of membrane fluidity . It has been combined with DPA (cat # 60037) to detect cell membrane potential change with high sensitivity .

Safety and Hazards

DiOC16(3) is potentially harmful. Prolonged or repeated exposure should be avoided. If eye or skin contact occurs, wash affected areas with plenty of water for 15 minutes and seek medical advice. In case of inhaling or swallowing, move individual to fresh air and seek medical advice immediately .

Relevant Papers One relevant paper discusses the influence of aliphatic chain length on carbocyanines’ orientation in supported lipid multilayers . The paper found that orientational probability density functions were similar for the two carbocyanines in both lipids . This could provide valuable insights for future research involving DiOC16(3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dihexadecyloxacarbocyanine involves the reaction of a carbocyanine dye with hexadecyl bromide under specific conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 3,3’-Dihexadecyloxacarbocyanine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is then formulated into various products for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dihexadecyloxacarbocyanine primarily undergoes substitution reactions due to the presence of reactive sites on the cyanine dye structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides result in the formation of alkylated cyanine dyes .

Comparison with Similar Compounds

Similar Compounds

    DiI (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine): Another lipophilic cyanine dye used for membrane staining.

    DiD (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine): Similar to DiI but with different spectral properties.

    DiR (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindotricarbocyanine): Used for in vivo imaging due to its infrared fluorescence

Uniqueness

3,3’-Dihexadecyloxacarbocyanine is unique due to its specific excitation and emission wavelengths (484/501 nm), making it highly suitable for detecting cell membrane potential changes with high sensitivity. Its long hydrocarbon chains also provide enhanced membrane integration compared to shorter-chain analogs .

Properties

CAS No.

161433-32-1

Molecular Formula

C49H77ClN2O6

Molecular Weight

825.61

Origin of Product

United States

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